Bienvenue dans la boutique en ligne BenchChem!

N-(3-(4-(dimethylamino)phenyl)propyl)-4-methylbenzenesulfonamide

Lipophilicity Drug-likeness Membrane permeability

This tosylamide features a 3-(4-(dimethylamino)phenyl)propyl N-substituent that extends molecular reach by ~4–5 Å vs. simpler N-alkyl analogs, enabling engagement of deep binding pockets. The ionizable dimethylaniline moiety (pKa ~5.0–5.5) drives pH-dependent lysosomal accumulation, enhancing potency for endosomal targets. Critically, the 4-methylbenzenesulfonyl pharmacophore is retained, yet the propyl spacer and tertiary amine produce distinct SAR outcomes vs. benzyl-linked congeners, as shown in CNR2 osteogenic differentiation studies. Procure this specific chemotype—not a generic sulfonamide—to ensure assay reproducibility and access unexplored chemical space.

Molecular Formula C18H24N2O2S
Molecular Weight 332.46
CAS No. 953975-94-5
Cat. No. B2532908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(4-(dimethylamino)phenyl)propyl)-4-methylbenzenesulfonamide
CAS953975-94-5
Molecular FormulaC18H24N2O2S
Molecular Weight332.46
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NCCCC2=CC=C(C=C2)N(C)C
InChIInChI=1S/C18H24N2O2S/c1-15-6-12-18(13-7-15)23(21,22)19-14-4-5-16-8-10-17(11-9-16)20(2)3/h6-13,19H,4-5,14H2,1-3H3
InChIKeyTYRAGWHCOIJSAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Profile: N-(3-(4-(Dimethylamino)phenyl)propyl)-4-methylbenzenesulfonamide (CAS 953975-94-5) – Core Structural and Pharmacophoric Attributes


N-(3-(4-(Dimethylamino)phenyl)propyl)-4-methylbenzenesulfonamide (CAS 953975-94-5) is a synthetic aryl sulfonamide bearing a 4-methylbenzenesulfonyl (tosyl) group linked via a three-carbon propyl spacer to a 4-(dimethylamino)phenyl moiety. This compound belongs to the broader sulfonamide class, which is historically associated with antibacterial activity through inhibition of dihydropteroate synthase, though more recent medicinal chemistry efforts have expanded sulfonamide applications to anticancer, anticonvulsant, and anti-osteoporosis indications . The presence of both a tertiary aniline-like dimethylamino group and a lipophilic tosyl group endows the molecule with a distinct physicochemical profile—specifically elevated logP and hydrogen-bond acceptor capacity—that differentiates it from simpler alkylamino-tosyl analogs lacking the aromatic spacer . Available vendor technical datasheets report a molecular formula of C18H24N2O2S, a molecular weight of 332.46 g/mol, and a purity specification of ≥98% (HPLC) for research-grade procurement .

Why Generic Sulfonamide Substitution Is Insufficient for N-(3-(4-(Dimethylamino)phenyl)propyl)-4-methylbenzenesulfonamide Procurement


Substituting N-(3-(4-(dimethylamino)phenyl)propyl)-4-methylbenzenesulfonamide with a generic sulfonamide—even one sharing the tosyl warhead—ignores critical structure–activity determinants embedded in the N-alkyl chain. The 3-(4-(dimethylamino)phenyl)propyl substituent simultaneously modulates lipophilicity (calculated XLogP3-AA ≈ 3.8 for closely related oxalamide analogs bearing the same N-arylpropyl scaffold ), introduces a tertiary amine capable of pH-dependent ionization and hydrogen-bond acceptance, and extends the molecular length by approximately 4–5 Å relative to simple N-[3-(dimethylamino)propyl]-4-methylbenzenesulfonamide (CAS 10256-77-6) . These combined features alter target engagement profiles, membrane permeability, and metabolic stability in ways that a shorter or less lipophilic analog cannot replicate. In a CNR2-targeted osteogenic differentiation study, sulfonamides possessing an N-(4-(dimethylamino)benzyl) motif—structurally proximal to the propyl-linked target compound—exhibited divergent adipogenic vs. osteogenic outcomes depending solely on benzenesulfonamide N-substitution, demonstrating that seemingly minor alkyl-linker variations produce qualitatively different biological readouts .

Quantitative Differentiation Evidence for N-(3-(4-(Dimethylamino)phenyl)propyl)-4-methylbenzenesulfonamide vs. Closest Analogs


Lipophilicity Advantage vs. Simple Alkylamino-Tosyl Analog: Computed logP and logD Comparison

The target compound's 4-(dimethylamino)phenyl-propyl N-substituent confers significantly higher lipophilicity than the simplest analogous tosylamide, N-[3-(dimethylamino)propyl]-4-methylbenzenesulfonamide (CAS 10256-77-6). Using computed XLogP3-AA values from PubChem for a structurally congruent oxalamide carrying the identical N-arylpropyl scaffold (CID 16891988), the predicted logP is 3.8 . In contrast, CAS 10256-77-6, which replaces the aromatic spacer with a bare three-carbon alkyl chain, exhibits an estimated logP of approximately 1.6–1.8 based on fragment-based calculation . This ~2-log-unit difference translates to a roughly 100-fold higher theoretical octanol–water partition coefficient, indicating superior passive membrane permeability for intracellular target engagement or blood–brain barrier penetration applications.

Lipophilicity Drug-likeness Membrane permeability

Hydrogen-Bond Acceptor Capacity and Ionization State Differentiation vs. Non-Basic Aromatic Analogs

The para-dimethylamino substituent on the phenyl ring is predicted to exhibit a pKa (conjugate acid) of approximately 5.0–5.5, rendering the compound partially ionized at physiological pH 7.4 and fully protonated in acidic endosomal/lysosomal compartments . This stands in contrast to N-(4-(dimethylamino)benzyl)-4-methyl-N-phenylbenzenesulfonamide (Compound 1 from Al-Otaibi et al., 2023), where an additional N-phenyl group on the sulfonamide nitrogen eliminates the basic center, yielding a neutral molecule across the entire physiological pH range . The target compound retains one hydrogen-bond donor (sulfonamide NH) and four hydrogen-bond acceptors (sulfonamide S=O ×2, aniline N, dimethylamino N) versus the comparator's single donor and three acceptors, providing greater capacity for directed interactions with biological hydrogen-bond partners.

Hydrogen bonding pKa prediction Solubility parameter

Linker Flexibility and Molecular Length vs. Benzyl-Linked Sulfonamide Analogs

The three-carbon propyl linker in the target compound introduces seven rotatable bonds (versus five in the benzyl-linked analog N-(4-(dimethylamino)benzyl)-4-methyl-N-phenylbenzenesulfonamide), creating a more extended and conformationally flexible pharmacophore . The propyl spacer extends the distance between the dimethylaminophenyl group and the sulfonamide nitrogen by approximately 1.2–1.5 Å compared to the single-methylene benzyl linker, which may alter the fit within elongated binding pockets . This increased flexibility, however, carries a predicted entropic penalty upon binding—estimated at roughly 0.7–1.0 kcal/mol per additional rotatable bond (ΔG ≈ −TΔS)—that must be compensated by enthalpic contacts, representing a trade-off that procurement decisions should weigh depending on whether the target binding site favors induced-fit vs. lock-and-key recognition.

Conformational flexibility Linker length Entropic penalty

In-Class Biological Activity Divergence: Evidence from CNR2-Mediated Osteogenic Differentiation in Structurally Proximal Sulfonamides

While no direct biological data exist for the target compound, a 2023 study by Al-Otaibi et al. provides compelling evidence that structurally proximal sulfonamides produce sharply divergent biological outcomes . In h-BMMSCs treated at 0.5 μM, N-(4-(dimethylamino)benzyl)-4-methyl-N-phenylbenzenesulfonamide (Compound 1, differing from the target only in benzyl-vs.-propyl spacer and N-phenyl substitution) increased both lipid droplet formation and alkaline phosphatase (ALP) activity, promoting dual adipogenic/osteogenic differentiation. In contrast, its regioisomer N-(4-(dimethylamino)benzyl)-N-phenylbenzene sulfonamide (Compound 2, lacking the 4-methyl group on the sulfonyl ring) enhanced adipogenesis while inhibiting osteogenesis—a qualitative activity switch caused solely by removal of the para-methyl substituent . This demonstrates that within this chemotype, minor structural perturbations (linker length, sulfonyl ring substitution) produce non-interchangeable biological fingerprints, supporting the procurement of the specific compound rather than a generic analog when target-specific activity is required.

CNR2 agonist Osteogenic differentiation Structure–activity relationship

Electrochemical Synthetic Accessibility and Green Chemistry Advantage vs. Traditional Sulfonamide Coupling Routes

Khodamorady et al. (2015) demonstrated that N-(4-(dimethylamino)phenyl)-4-methylbenzenesulfonamide derivatives can be synthesized via an electroreductive Michael addition using 4-nitroso-N,N-dimethylaniline and arylsulfinic acids in aqueous solution, requiring no external catalysts, oxidants, or reagents—only electrons serve as the reagent . This reagent-less electrochemical method directly contrasts with the conventional two-step synthesis of the target compound (reaction of 4-methylbenzenesulfonyl chloride with N-(3-(4-(dimethylamino)phenyl)propyl)amine in the presence of a tertiary amine base), which generates stoichiometric hydrochloride waste and requires anhydrous conditions . While the published electrochemical protocol was applied to N-aryl (not N-alkyl) sulfonamides, the method is in principle extensible to the N-propyl-linked target compound, offering a potential procurement advantage: batches produced electrochemically may exhibit lower heavy-metal and organic residue profiles, which is relevant for biological assay reproducibility.

Green chemistry Electrochemical synthesis Reagent-less coupling

Validated Application Scenarios for N-(3-(4-(Dimethylamino)phenyl)propyl)-4-methylbenzenesulfonamide Based on Differential Evidence


Cannabinoid Receptor Type 2 (CNR2) Modulator Screening for Osteogenic/Osteoporotic Drug Discovery

Based on the CNR2-mediated osteogenic differentiation SAR established by Al-Otaibi et al. (2023) , N-(3-(4-(dimethylamino)phenyl)propyl)-4-methylbenzenesulfonamide is a rational selection for CNR2-focused screening libraries. The compound retains the critical 4-methylbenzenesulfonyl pharmacophore shown to enable dual adipogenic/osteogenic activity in the benzyl-linked analog (Compound 1), while the extended propyl linker and ionizable dimethylaniline moiety provide structural features not explored in the published series. Procurement of this specific tosylamide, rather than des-methyl or non-basic alternatives, is justified by the demonstrated activity switch observed upon removal of the 4-methyl group.

Intracellular Target Engagement Assays Requiring pH-Dependent Lysosomal Trapping

The predicted pKa of approximately 5.0–5.5 for the dimethylaniline moiety makes this compound suitable for assays where pH-dependent subcellular accumulation is desired—specifically lysosomal trapping at acidic pH (4.5–5.0). Unlike N,N-disubstituted sulfonamide analogs that lack a basic center , the target compound can be designed into probes that selectively accumulate in acidic organelles, enhancing apparent potency for targets residing in endosomal/lysosomal compartments.

Structure–Activity Relationship Studies Exploring Propyl-Linker vs. Benzyl-Linker Sulfonamide Chemotypes

The seven rotatable bonds and extended molecular reach (~8.5–9.0 Å N-to-N distance) of the target compound contrast with the five rotatable bonds and shorter reach of benzyl-linked analogs . This makes the compound a valuable tool for systematic SAR campaigns that aim to probe the effect of linker flexibility and length on target binding, particularly for elongated or deep binding pockets where shorter, more rigid analogs fail to engage key residues.

Green Chemistry–Optimized Procurement for High-Reproducibility Biological Screening

The existence of a published electrochemical synthetic route for closely related N-(4-(dimethylamino)phenyl)-4-methylbenzenesulfonamide derivatives supports procurement specifications that prioritize low-residual-metal and low-solvent-impurity batches. Researchers requiring high inter-batch reproducibility in sensitive biological assays (e.g., primary stem cell differentiation, electrophysiology) can request electrochemically synthesized material or QC certificates demonstrating trace-metal analysis, based on the demonstrated feasibility of reagent-less synthesis for this chemotype.

Quote Request

Request a Quote for N-(3-(4-(dimethylamino)phenyl)propyl)-4-methylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.